1,2-Benzisoxazol-6-ol is a heterocyclic compound that belongs to the class of benzisoxazoles, characterized by the presence of an isoxazole ring fused with a benzene ring. This compound has gained attention in various fields due to its potential biological activities and applications in medicinal chemistry.
1,2-Benzisoxazol-6-ol can be derived from various natural and synthetic sources. It is often synthesized in laboratories for research purposes, particularly in the study of its pharmacological properties and potential therapeutic uses.
This compound is classified as an aromatic heterocyclic compound due to the presence of both carbon and nitrogen atoms in its ring structure. It is also categorized under the broader class of isoxazoles, which are known for their diverse biological activities.
1,2-Benzisoxazol-6-ol can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using polar aprotic solvents can enhance the reaction efficiency.
The molecular structure of 1,2-Benzisoxazol-6-ol consists of a benzene ring fused to an isoxazole ring. The chemical formula is C_8H_7N_O_2, with a molecular weight of approximately 151.15 g/mol.
1,2-Benzisoxazol-6-ol can participate in various chemical reactions, including:
The reactivity of 1,2-Benzisoxazol-6-ol is influenced by the electron-withdrawing nature of the nitrogen atom in the isoxazole ring, which can enhance nucleophilicity at certain positions on the benzene ring.
The mechanism of action for 1,2-Benzisoxazol-6-ol varies depending on its biological target. It has been shown to interact with various receptors and enzymes, potentially modulating their activity.
Research indicates that compounds similar to 1,2-Benzisoxazol-6-ol exhibit inhibitory effects on certain kinases and have shown promise as anti-inflammatory agents. The exact pathways are still under investigation but suggest a role in signal transduction modulation.
1,2-Benzisoxazol-6-ol exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile suggests it can form derivatives that retain biological activity.
1,2-Benzisoxazol-6-ol has several applications in scientific research:
The potent antibacterial compound 3,6-dihydroxy-1,2-benzisoxazole (systematically named 1,2-benzisoxazol-6-ol), was first isolated from the marine bacterium Bradyrhizobium denitrificans (strain B158), marking a significant advancement in the search for novel antibiotics against multidrug-resistant pathogens. This discovery emerged from a comprehensive bioassay-guided fractionation strategy applied to 72 liters of bacterial culture, ultimately yielding 1 mg of the pure compound from 14.1 grams of crude extract. The initial screening employed the p-iodonitrotetrazolium chloride (INT) assay, which demonstrated the extract's ability to potentiate erythromycin activity against multidrug-resistant (MDR) Escherichia coli strains MG1655 ΔBC/pABM and MG1655 ΔBC/pXYM. Phylogenetic analysis confirmed the producing organism's identity through 16S rRNA gene sequencing (GenBank Accession no. MF113387.1). Structural elucidation revealed an amorphous white powder with a high-resolution mass spectrometry [M−H]− ion peak at m/z 150.0204, corresponding to the molecular formula C₇H₅NO₃. ¹H NMR data (δH 7.49, 6.75, 6.67) further confirmed the structure as 3,6-dihydroxy-1,2-benzisoxazole. Due to the limited natural yield, the compound was synthesized de novo in two steps (Fig. S1, [1]) and confirmed to be identical to the natural isolate via NMR spectroscopy (Table S1, [1]) [1].
Critically, this benzisoxazole derivative exhibited potent activity against clinically relevant Gram-negative pathogens, particularly multidrug-resistant Acinetobacter baumannii strains. Testing against a panel of four clinical A. baumannii isolates revealed minimum inhibitory concentrations (MICs) ranging from 6.25 μg ml⁻¹ to 50 μg ml⁻¹. Notably, the MDR and carbapenem-resistant strains (CRAB) NR-13382 and L1051 showed the highest susceptibility, with MICs of 6.25 μg ml⁻¹ and 12.5 μg ml⁻¹, respectively (Table 1). A striking observation was the enhanced potency in minimal media (DM01) compared to nutrient-rich Mueller-Hinton broth (MHB). For instance, against A. baumannii UNT 190 and UNT 197, the MIC dropped from 128 μg ml⁻¹ and 16 μg ml⁻¹ in MHB to just 2 μg ml⁻¹ in DM01. This dramatic difference suggested that components in rich media might antagonize the compound's activity, providing an early clue about its mechanism of action [1] .
Table 1: Antibacterial Activity of 3,6-Dihydroxy-1,2-benzisoxazole Against Gram-negative Pathogens [1]
Bacterial Strain | MIC in DM01 (µg ml⁻¹) | MIC in MHB (µg ml⁻¹) |
---|---|---|
Acinetobacter baumannii UNT 190 | 2 | 128 |
Acinetobacter baumannii UNT 197 | 2 | 16 |
Acinetobacter baumannii L1051 | nt | 12.5 |
Acinetobacter baumannii NR-13382 | nt | 6.25 |
Escherichia coli ATCC 25922™ | 0.25-0.5 | >500 |
Pseudomonas aeruginosa UCBPP14 | 8–16 | >500 |
Klebsiella pneumoniae BAA-2146™ | 1-2 | >500 |
The mechanism of action (MOA) of 3,6-dihydroxy-1,2-benzisoxazole (DHBI) was investigated through molecular and biochemical approaches, revealing its potential targeting of critical enzymes in aromatic amino acid and quinone biosynthesis. The pivotal breakthrough came when supplementation of 4-hydroxybenzoate (4-HB) in defined minimal media (DM01) completely reversed the antibacterial activity of DHBI against A. baumannii. This antagonism specifically implicated metabolic pathways utilizing 4-HB as a substrate or intermediate. A systematic analysis of A. baumannii metabolic networks identified two key 4-HB-dependent enzymes as prime candidates for DHBI inhibition: chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyltransferase (UbiA) [1].
Table 2: Key Enzymes Implicated in the Mechanism of Action of 3,6-Dihydroxy-1,2-benzisoxazole [1]
Enzyme | EC Number | Reaction Catalyzed | Biological Role | Proposed Interaction with DHBI |
---|---|---|---|---|
Chorismate Pyruvate-Lyase (CPL) | EC 4.1.3.40 | Chorismate → 4-Hydroxybenzoate + Pyruvate | Provides direct route to 4-HB synthesis | Competitive inhibition at chorismate site |
4-HB Octaprenyltransferase (UbiA) | EC 2.5.1.39 | 4-HB + Octaprenyl diphosphate → 3-Octaprenyl-4-hydroxybenzoate | First step in ubiquinone biosynthesis | Substrate (4-HB) mimic, blocking prenylation |
The structural specificity of DHBI was underscored by testing synthetic analogs. Modifications such as replacing the C6 hydroxyl with methoxy (6) or amino (5) groups, adding a C4 hydroxyl (7), or methylating the isoxazole nitrogen (8, 9) all led to significant loss or complete abolition of antibacterial activity against A. baumannii clinical strains (Table S2, [1]). This structure-activity relationship (SAR) highlights that the 3,6-dihydroxy-1,2-benzisoxazole scaffold is likely optimized by nature for target binding, potentially to the 4-HB binding sites of CPL and/or UbiA. The strict requirement for the hydrogen-bond-donating hydroxyl group at C6 and the intact, conjugated isoxazole ring system supports the hypothesis of specific, high-affinity interactions within these enzymatic pockets [1].
The antagonism experiment where exogenous 4-HB rescued A. baumannii growth in the presence of DHBI provides compelling evidence for the compound's primary mode of action involving the disruption of 4-HB metabolism. In minimal media (DM01), where DHBI exhibited its highest potency (MIC as low as 0.25 μg ml⁻¹ for E. coli), the addition of physiologically relevant concentrations of 4-HB (typically in the millimolar range) completely reversed the growth inhibition. This reversal was specific to 4-HB; related aromatic compounds like benzoate, 3-hydroxybenzoate, or 2,4-dihydroxybenzoate did not exhibit the same rescuing effect [1] .
This phenomenon points to a sophisticated feedback regulation and metabolic flux control mechanism within the target bacterium. 4-HB serves as a critical metabolic node with two major fates:
The dependency of DHBI's activity on the nutritional environment underscores its biosynthetic vulnerability. The drastically reduced efficacy in rich media (MHB) compared to minimal media (DM01) is attributed to the presence of compounds like 4-HB or its precursors in complex nutrient sources. These components effectively antagonize DHBI by bypassing the metabolic block it imposes. Consequently, the physiological state of the pathogen and its metabolic environment significantly influence the antibiotic efficacy of DHBI. This finding has profound implications for potential therapeutic applications, suggesting that DHBI or its optimized derivatives might be most effective in niches where bacterial metabolism relies heavily on de novo 4-HB synthesis rather than scavenging [1].
Table 3: Impact of Media and 4-Hydroxybenzoate on Antibacterial Activity of 3,6-Dihydroxy-1,2-benzisoxazole [1]
Condition | Effect on DHBI MIC Against A. baumannii | Interpretation |
---|---|---|
Defined Minimal Media (DM01) | Low MIC (2 µg ml⁻¹) | Low background 4-HB/precursors; target pathway essential |
Rich Media (MHB) | High MIC (16-128 µg ml⁻¹) | Background 4-HB/precursors antagonize DHBI activity |
DM01 + 4-Hydroxybenzoate (4-HB) | MIC increased >10-fold | Exogenous 4-HB bypasses inhibition, replenishes depleted pools, competes with DHBI |
DM01 + Benzoate or 3-Hydroxybenzoate | Minimal change | Specificity of rescue effect confirms 4-HB pathway involvement |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: